molecular formula C12H12N2S2 B14601842 2-Propenenitrile, 3,3-bis(methylthio)-2-[(phenylmethylene)amino]- CAS No. 60367-58-0

2-Propenenitrile, 3,3-bis(methylthio)-2-[(phenylmethylene)amino]-

Katalognummer: B14601842
CAS-Nummer: 60367-58-0
Molekulargewicht: 248.4 g/mol
InChI-Schlüssel: OWXRARCWSJNVFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Propenenitrile, 3,3-bis(methylthio)-2-[(phenylmethylene)amino]- is an organic compound that belongs to the class of nitriles Nitriles are characterized by the presence of a cyano group (-C≡N) attached to a carbon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenenitrile, 3,3-bis(methylthio)-2-[(phenylmethylene)amino]- typically involves the reaction of appropriate starting materials under controlled conditions. Common synthetic routes may include:

    Nucleophilic substitution reactions: Using a suitable nucleophile to introduce the cyano group.

    Condensation reactions: Combining smaller molecules to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale reactions using optimized conditions to maximize yield and purity. This may include:

    Catalytic processes: Using catalysts to enhance reaction rates.

    Purification techniques: Employing methods such as distillation or chromatography to isolate the compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-Propenenitrile, 3,3-bis(methylthio)-2-[(phenylmethylene)amino]- can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Reduction of the cyano group to amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in biochemical studies.

    Medicine: Investigated for its pharmacological properties.

    Industry: Utilized in the production of specialty chemicals.

Wirkmechanismus

The mechanism by which 2-Propenenitrile, 3,3-bis(methylthio)-2-[(phenylmethylene)amino]- exerts its effects involves interactions with molecular targets and pathways. This may include:

    Binding to specific receptors: Influencing biological processes.

    Inhibition or activation of enzymes: Modulating metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Propenenitrile derivatives: Compounds with similar structures but different substituents.

    Nitriles: Other compounds containing the cyano group.

Uniqueness

2-Propenenitrile, 3,3-bis(methylthio)-2-[(phenylmethylene)amino]- is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

60367-58-0

Molekularformel

C12H12N2S2

Molekulargewicht

248.4 g/mol

IUPAC-Name

2-(benzylideneamino)-3,3-bis(methylsulfanyl)prop-2-enenitrile

InChI

InChI=1S/C12H12N2S2/c1-15-12(16-2)11(8-13)14-9-10-6-4-3-5-7-10/h3-7,9H,1-2H3

InChI-Schlüssel

OWXRARCWSJNVFO-UHFFFAOYSA-N

Kanonische SMILES

CSC(=C(C#N)N=CC1=CC=CC=C1)SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.